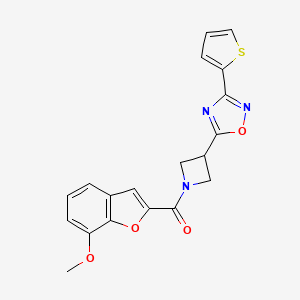![molecular formula C25H26N4O3 B2789721 N-(3-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1171995-64-4](/img/structure/B2789721.png)
N-(3-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is commonly referred to as 'AMG 837' and belongs to the class of piperidine carboxamide derivatives.
Mécanisme D'action
The mechanism of action of AMG 837 involves the activation of GPR40 receptors in pancreatic beta-cells, leading to the release of insulin in response to glucose stimulation. The compound binds to the receptor and induces a conformational change that triggers the intracellular signaling cascade, leading to the release of insulin granules from the beta-cells.
Biochemical and Physiological Effects:
AMG 837 has been shown to have significant biochemical and physiological effects in animal models of diabetes and obesity. The compound enhances glucose-stimulated insulin secretion and improves glucose tolerance, leading to better glycemic control. AMG 837 also reduces body weight and improves lipid metabolism in animal models of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
AMG 837 has several advantages for lab experiments, including its high potency and selectivity for the GPR40 receptor, which allows for precise and controlled experiments. The compound is also stable and easy to synthesize, making it readily available for research purposes. However, one limitation of AMG 837 is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for research on AMG 837, including its potential applications in the treatment of diabetes and obesity. The compound may also have applications in other metabolic disorders such as non-alcoholic fatty liver disease and cardiovascular disease. Further studies are needed to elucidate the molecular mechanisms underlying the effects of AMG 837 and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use. Additionally, the development of new GPR40 agonists with improved properties may lead to the discovery of novel therapies for metabolic disorders.
Conclusion:
In conclusion, N-(3-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide or AMG 837 is a promising compound with potential applications in scientific research. Its high potency and selectivity for the GPR40 receptor make it an attractive candidate for the treatment of diabetes and obesity. Further studies are needed to fully understand the molecular mechanisms underlying the effects of AMG 837 and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
Méthodes De Synthèse
The synthesis of AMG 837 involves the reaction of 6-(2-methoxyphenyl)pyridazin-3-amine with 3-acetylbenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with piperidine-3-carboxylic acid to yield the final product. The purity and structure of the compound are confirmed using various analytical techniques such as NMR, IR, and HPLC.
Applications De Recherche Scientifique
AMG 837 has been studied for its potential applications in various scientific research fields such as diabetes, obesity, and metabolic disorders. The compound is a potent and selective agonist of the G-protein-coupled receptor GPR40, which is expressed in pancreatic beta-cells and plays a crucial role in insulin secretion. AMG 837 has been shown to enhance glucose-stimulated insulin secretion and improve glucose tolerance in animal models of diabetes.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-17(30)18-7-5-9-20(15-18)26-25(31)19-8-6-14-29(16-19)24-13-12-22(27-28-24)21-10-3-4-11-23(21)32-2/h3-5,7,9-13,15,19H,6,8,14,16H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUOPJQBJQVBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

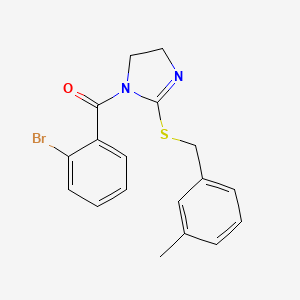
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2789639.png)

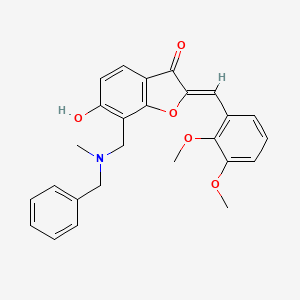
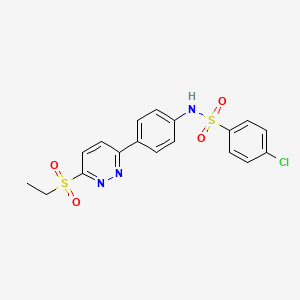
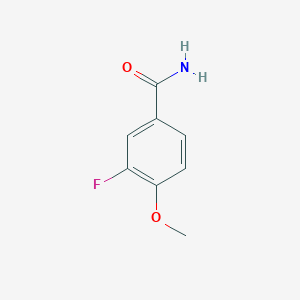
![3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione](/img/structure/B2789648.png)

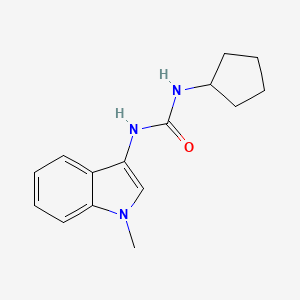
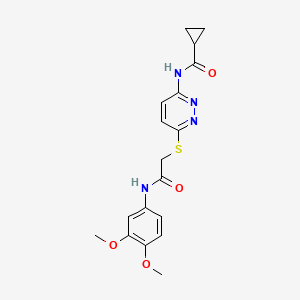
![(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2789653.png)


